1-(Carbamoylamino)cyclopropane-1-carboxylic acid

Medicinal Chemistry Peptide Synthesis Physicochemical Profiling

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS 861339-27-7) is a cyclopropane-derived amino acid featuring a ureido (carbamoylamino) functional group. This bifunctional compound combines a rigid cyclopropane scaffold with both a carboxylic acid and a protected amine (urea), making it a valuable intermediate in medicinal chemistry for introducing conformational constraint into peptidomimetics.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
CAS No. 861339-27-7
Cat. No. B1525582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Carbamoylamino)cyclopropane-1-carboxylic acid
CAS861339-27-7
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)NC(=O)N
InChIInChI=1S/C5H8N2O3/c6-4(10)7-5(1-2-5)3(8)9/h1-2H2,(H,8,9)(H3,6,7,10)
InChIKeyVECVSZDWIINWIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS: 861339-27-7): Procurement Guide for a Conformationally-Restrained Ureido Building Block


1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS 861339-27-7) is a cyclopropane-derived amino acid featuring a ureido (carbamoylamino) functional group . This bifunctional compound combines a rigid cyclopropane scaffold with both a carboxylic acid and a protected amine (urea), making it a valuable intermediate in medicinal chemistry for introducing conformational constraint into peptidomimetics . The compound is primarily utilized as a building block in the synthesis of topically administered Caspase-1 inhibitors for inflammatory conditions, distinguishing it from simpler cyclopropane amino acids that lack this specific reactivity profile [1].

Why Generic 1-Aminocyclopropane-1-carboxylic Acid (ACC) Cannot Replace This Ureido Derivative


Substituting with simpler cyclopropane amino acids like 1-aminocyclopropane-1-carboxylic acid (ACC, CAS 22059-21-8) or 1-carbamoylcyclopropane-1-carboxylic acid (CAS 6914-74-5) fails to replicate the specific reactivity and physicochemical profile of 1-(carbamoylamino)cyclopropane-1-carboxylic acid. The ureido (NH-CO-NH2) moiety in the target compound provides a distinct hydrogen-bonding pattern, higher pKa (3.94 vs. 2.29 for ACC ), and a higher molecular weight (144.13 vs. 101.11 g/mol for ACC), which directly impacts solubility, reactivity, and the ability to serve as a precursor for specific peptidomimetic Caspase-1 inhibitor scaffolds [1]. The target compound's melting point of 200 °C (decomp) also indicates different thermal stability characteristics compared to ACC (mp 229–231 °C). These differences are non-trivial for synthetic chemists, where precise control of reactive handles is paramount.

Quantitative Differentiation of 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS 861339-27-7) from Structural Analogs


Ureido Group vs. Free Amine pKa: Impact on Reactivity and Purification

The target compound's ureido group elevates the carboxylic acid pKa to 3.94 compared to 2.29 for 1-aminocyclopropane-1-carboxylic acid (ACC) . This difference of 1.65 log units indicates that the target compound is a significantly weaker acid, which can be leveraged for differential extraction or ion-exchange purification in synthetic workflows where ACC's higher acidity leads to unwanted partitioning.

Medicinal Chemistry Peptide Synthesis Physicochemical Profiling

Molecular Weight Increase: Enables Detection and Handling Advantages

With a molecular weight of 144.13 g/mol , the target compound is 42.6% heavier than ACC (101.11 g/mol) . This significant mass increase facilitates gravimetric handling at milligram scale and improves detection sensitivity in LC-MS analysis, where low molecular weight analytes often suffer from poor ionization or interference from solvent clusters.

Synthetic Chemistry Analytical Chemistry Process Development

Thermal Stability Differential: Decomposition Profile at 200°C vs. Melting at 229-231°C

The target compound decomposes at 200 °C , whereas ACC melts without decomposition at 229-231 °C . This distinct thermal behavior indicates that the ureido derivative may undergo chemical transformation at lower temperatures, which must be factored into reaction design, drying protocols, and storage recommendations. For processes where thermal lability is a concern, the target compound's lower decomposition temperature may be advantageous or disadvantageous depending on the synthetic context, but it is a clear, quantifiable point of differentiation.

Chemical Stability Formulation Science Synthetic Process Design

Optimal Application Scenarios for 1-(Carbamoylamino)cyclopropane-1-carboxylic acid (CAS 861339-27-7)


Synthesis of Peptidomimetic Caspase-1 Inhibitors for Topical Anti-Inflammatory Therapy

This compound serves as a key reactant in the construction of 1,3,5-trisubstituted uracil-based Caspase-1 inhibitors designed for topical administration. Its ureido-protected amine and rigid cyclopropane scaffold are essential for achieving the correct geometric orientation of the aspartate warhead and for imparting the necessary stability in topical excipients, as demonstrated in a drug discovery program targeting inflammatory acne [1]. The compound's specific pKa also facilitates the selective deprotection and coupling steps required in the peptidomimetic synthesis.

Conformational Restriction Tool in Peptide Lead Optimization

In projects where a cyclopropane ring is needed to lock bioactive peptide conformations, 1-(carbamoylamino)cyclopropane-1-carboxylic acid offers a unique advantage over ACC. Its ureido group can serve as a masked amine, allowing for orthogonal protection strategies during solid-phase peptide synthesis. The compound's higher molecular weight and distinct pKa simplify intermediate purification and reduce losses during aqueous work-up, making it a superior choice for combinatorial library synthesis [2].

Precursor for Cyclopropane-Containing IDO1 or MMP Inhibitor Analogues

The ureido-cyclopropane motif is a recognized pharmacophore in potent IDO1 inhibitors (e.g., IDO-IN-4) and matrix metalloproteinase (MMP) inhibitors. Using 1-(carbamoylamino)cyclopropane-1-carboxylic acid as a starting material enables rapid analogue generation around the cyclopropane core, bypassing the need for de novo construction of the constrained ring. Its commercial availability in >95% purity further reduces lead optimization timelines compared to in-house synthesis of analogous building blocks.

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